Product packaging for 4-Amino-4-phenylbutan-1-ol(Cat. No.:CAS No. 42331-15-7)

4-Amino-4-phenylbutan-1-ol

Cat. No.: B3037066
CAS No.: 42331-15-7
M. Wt: 165.23 g/mol
InChI Key: AGOPKBQSZNSGSA-UHFFFAOYSA-N
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Description

Contextual Significance of Amino Alcohols as Synthetic Motifs in Organic Synthesis

Amino alcohols are organic compounds that contain both an amine (-NH2, -NHR, or -NR2) and a hydroxyl (-OH) functional group. wikipedia.orgscbt.com This bifunctionality makes them exceptionally useful as intermediates in organic synthesis, allowing for the construction of complex molecules through a variety of reactions such as nucleophilic substitutions, reductions, and cyclizations. scbt.com The presence of both a basic amino group and a nucleophilic/acidic hydroxyl group allows for differential protection and reaction strategies, providing chemists with a high degree of control over synthetic pathways.

A key feature of amino alcohols, particularly chiral variants, is their extensive use as chiral auxiliaries and scaffolds in asymmetric synthesis. nih.gov Chiral amino alcohols can induce stereoselectivity in chemical reactions, which is crucial for producing enantiomerically pure compounds, a common requirement in pharmaceutical and materials science. The amino alcohol moiety is a recurring structural motif in numerous natural products, secondary metabolites, and active pharmaceutical ingredients. nih.govtohoku.ac.jp For instance, 1,2-amino alcohols (β-amino alcohols) and 1,3-amino alcohols (γ-amino alcohols) are foundational components of many biologically active molecules and are used as precursors in the synthesis of amino acids and peptides. wikipedia.orgscbt.comtohoku.ac.jp Their ability to form stable complexes with metals also makes them valuable as ligands in catalysis. researchgate.net

Overview of 4-Amino-4-phenylbutan-1-ol as a Key Building Block and Chiral Auxiliary Precursor

This compound, a γ-amino alcohol, is a chiral compound that features a butanol backbone substituted with an amino group and a phenyl group at the C4 position. smolecule.com This specific arrangement of functional groups—a primary alcohol at one end and a chiral benzylic amine at the other—makes it a highly versatile building block in synthetic chemistry. The phenyl group provides steric bulk and the potential for π-stacking interactions, which can be exploited to influence the stereochemical outcome of reactions.

The synthesis of γ-amino alcohols like this compound can be achieved through several routes. A common and effective method is the reduction of cyclic amides (lactams) or β-enamino ketones. wikipedia.orgscielo.br For example, the reduction of appropriate β-enamino ketones with sodium borohydride (B1222165) (NaBH4) in acetic acid can yield γ-amino alcohols with good yields and diastereoselectivity. scielo.brscispace.com Another approach involves the reduction of γ-amino acids or their ester derivatives. nih.gov The enantiomerically pure forms, such as (R)-4-amino-4-phenylbutan-1-ol, are particularly sought after for asymmetric synthesis.

As a building block, this compound can be used to introduce the 4-amino-4-phenylbutyl moiety into a target molecule. The amino and hydroxyl groups can be functionalized independently. For instance, the hydroxyl group can be oxidized to form an aldehyde or carboxylic acid, while the amino group can be acylated or alkylated, opening pathways to a diverse range of derivatives. smolecule.com Its structure makes it a valuable precursor for the synthesis of chiral ligands for asymmetric catalysis and as an intermediate in the preparation of more complex molecules. nih.gov

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol nih.gov
IUPAC Name This compound smolecule.com
Structure A four-carbon chain with a hydroxyl group at C1 and an amino and a phenyl group at C4.
Chirality Contains a stereocenter at the C4 position.
Functionality Bifunctional: contains a primary alcohol and a primary amine.

Historical Context of Amino Alcohol Research Leading to Phenyl-Substituted Variants

The study of amino alcohols is intrinsically linked to the historical development of stereochemistry and asymmetric synthesis. The foundations were laid in the 19th century, with Louis Pasteur's seminal work on the resolution of tartaric acid enantiomers in 1848, which introduced the concept of molecular chirality. However, the deliberate synthesis of specific chiral molecules remained a significant challenge for many decades.

Early research in the 20th century focused on the synthesis and reactions of simple amino alcohols like ethanolamine. taylorandfrancis.com The development of powerful reducing agents, such as lithium aluminum hydride (LiAlH4) in the mid-20th century, greatly facilitated the synthesis of amino alcohols from amino acids and their derivatives, making a wider range of these compounds accessible for study. orgsyn.org

The latter half of the 20th century saw a surge in interest in asymmetric synthesis, driven by the increasing demand for enantiomerically pure pharmaceuticals. This spurred the development of new synthetic methods for producing chiral amino alcohols. Landmark achievements, such as the Sharpless asymmetric aminohydroxylation and dihydroxylation reactions, provided powerful tools for the stereoselective synthesis of vicinal (1,2-) amino alcohols from alkenes. wikipedia.orgdiva-portal.org

The focus on phenyl-substituted amino alcohols grew as chemists recognized the utility of the phenyl group in controlling reaction stereochemistry. The rigid structure and electronic properties of the phenyl ring are advantageous in designing chiral auxiliaries and ligands. acs.org Phenyl-substituted amino alcohols like phenylalaninol (2-amino-3-phenylpropan-1-ol) became workhorse chiral auxiliaries. The investigation naturally extended to other isomers and homologues, including γ-amino alcohols like this compound, as researchers sought to fine-tune the steric and electronic environment of catalytic sites and synthetic intermediates. tohoku.ac.jpnih.gov The development of biocatalytic methods, using enzymes such as ω-transaminases, has further expanded the toolbox for synthesizing chiral amines and amino alcohols, including phenyl-substituted variants, with high enantioselectivity. mdpi.com

Table 2: Selected Synthetic Methods for γ-Amino Alcohols

Method Precursor Reagents Key Features
Reduction of β-Enamino Ketones β-Enamino Ketones NaBH4 in acetic acid A simple and rapid method that often provides good yields and preferential formation of the syn-diastereomer. scielo.brscispace.com
Reduction of Cyclic Amides γ-Lactams Strong reducing agents (e.g., LiAlH4) A direct route to 1,4-amino alcohols from corresponding cyclic amides. wikipedia.org
Copper-Catalyzed Hydroamination Unprotected Allylic Alcohols Amine, Copper Catalyst, Silane A single-step method to access chiral γ-amino alcohols from readily available starting materials with high regio- and enantioselectivity. nih.gov
Reduction of γ-Azido Ketones γ-Azido Ketones Reducing agent for azide (B81097) and ketone A two-step transformation where the azide is first introduced and then reduced along with the ketone.
Organocascade Reactions Enals and Nitroalkenes Organocatalyst (e.g., Proline derivative), Reducing Agent (e.g., NaBH4) A multi-reaction sequence in a single pot to generate chiral γ-amino alcohols with high enantiomeric excess. nsf.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B3037066 4-Amino-4-phenylbutan-1-ol CAS No. 42331-15-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-4-phenylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c11-10(7-4-8-12)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOPKBQSZNSGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42331-15-7
Record name 4-amino-4-phenylbutan-1-ol
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Synthetic Methodologies for 4 Amino 4 Phenylbutan 1 Ol

Asymmetric Synthetic Approaches to Chiral 4-Amino-4-phenylbutan-1-ol and Analogues

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemical research, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. Chiral this compound, with its stereocenter at the carbon bearing the amino and phenyl groups, is a valuable chiral building block. smolecule.com Asymmetric synthesis provides the means to selectively produce a desired enantiomer, avoiding the need for resolving racemic mixtures. Methodologies to achieve this include enantioselective reductions, the use of chiral auxiliaries, and asymmetric catalysis.

Enantioselective Reduction Techniques

One direct approach to obtaining chiral this compound involves the reduction of a chiral precursor derived from the chiral pool. The chiral pool refers to the collection of readily available, inexpensive, enantiomerically pure natural products.

A prominent example is the synthesis of (R)-4-amino-4-phenylbutan-1-ol hydrochloride through the reduction of a derivative of D-homophenylalanine, an unnatural amino acid. smolecule.comorgsyn.org Specifically, D-homophenylalanine ethyl ester hydrochloride is reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). smolecule.comnih.gov The reaction is typically conducted under reflux for an extended period to ensure complete conversion of the ester and carboxylic acid functionalities to the corresponding alcohol. smolecule.comorgsyn.org This method leverages the pre-existing stereocenter of the D-homophenylalanine starting material to yield the (R)-enantiomer of the target amino alcohol. Similarly, using L-homophenylalanine as the starting material provides access to the (S)-enantiomer. nih.gov

Table 1: Enantioselective Reduction of Homophenylalanine Derivatives

Starting Material Reagent Product Reference
D-Homophenylalanine ethyl ester hydrochloride Lithium aluminum hydride (LiAlH₄) (R)-4-amino-4-phenylbutan-1-ol smolecule.com
L-Homophenylalanine Lithium aluminum hydride (LiAlH₄) (S)-2-Amino-4-phenylbutan-1-ol* nih.gov
D-Homophenylalanine ethyl ester hydrochloride Lithium aluminum hydride (LiAlH₄) (R)-2-Amino-4-phenylbutan-1-ol* orgsyn.org

*Denotes a structural analogue/isomer.

Another strategy within this category is the enantioselective reduction of a prochiral ketone. For instance, the asymmetric reduction of 4-amino-4-phenylbutan-1-one using a chiral catalyst and a hydride source could, in principle, establish the stereocenter at the C4 position. Catalytic systems for the enantioselective reduction of prochiral ketones are well-developed, often employing metal borohydrides modified with chiral ligands or chiral catalysts in hydrogenation reactions. acs.org

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliary-mediated synthesis is a powerful strategy where a chiral molecule (the auxiliary) is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.

While specific examples detailing the synthesis of this compound using a chiral auxiliary are not prominently documented in the reviewed literature, the general principle can be applied. For instance, a chiral auxiliary could be attached to a precursor molecule to control a key bond-forming step. One potential route could involve the diastereoselective addition of a nucleophile to an imine derived from a precursor aldehyde and a chiral amine auxiliary. Methods such as the Strecker synthesis, which involves the addition of cyanide to an imine, can be rendered asymmetric through the use of a chiral auxiliary. acs.org

Another approach involves the diastereoselective alkylation of a chiral enolate. A precursor like a β-keto ester could be derivatized with a chiral alcohol to form a chiral enolate, which would then react with a benzylic electrophile. Subsequent chemical transformations would then be required to install the amino group and reduce the ester to an alcohol, ultimately liberating the chiral product.

Asymmetric Catalytic Strategies (e.g., Transfer Hydrogenation for related amino ketones)

Asymmetric catalysis offers a highly efficient and atom-economical route to chiral molecules, using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A particularly relevant strategy for synthesizing chiral amino alcohols is the asymmetric transfer hydrogenation (ATH) of the corresponding amino ketones. organic-chemistry.org

ATH typically employs a transition metal catalyst, such as a ruthenium complex with a chiral diamine ligand, and a simple hydrogen source like a formic acid/triethylamine (HCOOH/Et₃N) azeotrope or isopropanol. rsc.orgmdpi.com The Noyori-Ikariya catalysts, which feature a Ru(II) center, an arene ligand, and a chiral N-tosylated diamine ligand like TsDPEN, are highly effective for the reduction of ketones to chiral alcohols with excellent enantioselectivity. mdpi.com

The application of this methodology has been demonstrated for ketones that are structurally analogous to the precursor of this compound. For example, the asymmetric transfer hydrogenation of 4-(dimethylamino)-1-phenylbutan-1-one (B180684) has been successfully achieved. ptfarm.pl This reaction provides the corresponding chiral alcohol, (S)-(-)-4-(dimethylamino)-1-(phenyl)butan-1-ol, with high enantiomeric excess. ptfarm.pl The success of this transformation highlights the potential of ATH for the synthesis of chiral this compound from its corresponding ketone precursor, 4-amino-4-phenylbutan-1-one. The reaction proceeds via a dynamic kinetic resolution, where the catalyst selectively reduces one enantiomer of the rapidly racemizing ketone. rsc.orgresearchgate.net

Table 2: Asymmetric Transfer Hydrogenation of a 4-Amino-1-phenylbutan-1-one Analogue

Substrate Catalyst System H-Source Conversion (%) Enantiomeric Excess (ee, %) Product Reference

This catalytic approach is attractive for its operational simplicity and the high levels of stereocontrol that can be achieved. organic-chemistry.orgrsc.org The development of catalysts based on more abundant and less toxic metals, such as cobalt, is also an active area of research for these transformations. bohrium.com

Chemical Transformations and Functionalization of 4 Amino 4 Phenylbutan 1 Ol

Reactivity of the Amino Group in 4-Amino-4-phenylbutan-1-ol

The primary amino group in this compound is a versatile nucleophilic center, enabling a variety of functionalization strategies.

Nucleophilic Substitution Reactions and Amine Functionalization

The amino group readily participates in nucleophilic substitution reactions, allowing for the introduction of various substituents. A common functionalization is N-alkylation, where the nitrogen atom attacks an electrophilic carbon. For instance, the reaction with alkyl halides in the presence of a suitable base, such as sodium hydroxide, can yield N-alkylated derivatives. The steric environment around the amino group, influenced by the adjacent phenyl ring, can affect the reaction kinetics and accessibility for bulkier alkylating agents.

A specific example of this reactivity involves the reaction with prop-2-yn-1-amine, which can be facilitated by a palladium or copper catalyst in a solvent like Tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to form a propargylamine (B41283) linkage.

Table 1: Representative Nucleophilic Substitution Reactions of the Amino Group

ReactantReagent(s)Product Type
This compoundAlkyl Halides, Base (e.g., NaOH)N-Alkyl-4-amino-4-phenylbutan-1-ol
This compoundProp-2-yn-1-amine, Catalyst (Pd or Cu)4-Phenyl-4-[(prop-2-yn-1-yl)amino]butan-1-ol

Derivatization via Acylation and Sulfonation Reactions

Acylation of the amino group is a common method for producing amides. This transformation is typically achieved by reacting this compound with acyl chlorides or acid anhydrides. smolecule.com This reaction effectively converts the basic amino group into a neutral amide functionality. For example, acetylation can be performed as a strategic step in a multi-step synthesis. acs.org

Sulfonation represents another important derivatization pathway. The reaction of the amino group with a sulfonyl chloride (e.g., toluenesulfonyl chloride) in the presence of a base yields a sulfonamide. acs.org The existence of compounds like 4-amino-4-phenylbutane-1-sulfonyl fluoride (B91410) suggests that direct sulfonation of the amino group is a viable synthetic route. sigmaaldrich.com

Table 2: Acylation and Sulfonation of this compound

Reaction TypeReagentFunctional Group Formed
AcylationAcyl Chloride (R-COCl)Amide
SulfonationSulfonyl Chloride (R-SO₂Cl)Sulfonamide

Formation of Cyclic Structures Involving the Amino Group

The bifunctional nature of this compound, containing both an amino and a hydroxyl group, allows for intramolecular cyclization to form azaheterocycles. An acid-promoted cyclization protocol using N,N-dimethylacetamide dimethyl acetal (B89532) (DMADA) can activate the hydroxyl group, which is then attacked by the nucleophilic amino group. rsc.org This intramolecular substitution reaction leads to the formation of a substituted piperidine (B6355638) ring, a six-membered heterocyclic structure. rsc.org Such transformations are valuable in synthetic chemistry for creating complex molecular architectures from linear precursors. rsc.org The reaction can proceed even when the amino alcohol is in its salt form (e.g., HCl salt), simplifying the procedure by not requiring a separate base to free the amine. rsc.org

Reactivity of the Hydroxyl Group in this compound

The primary hydroxyl group offers a second site for functionalization, primarily through oxidation, esterification, and etherification reactions.

Selective Oxidation Reactions to Carbonyls

The primary alcohol moiety of this compound can be selectively oxidized to yield the corresponding aldehyde, 4-amino-4-phenylbutanal. smolecule.com Further oxidation under more vigorous conditions can produce the carboxylic acid, 4-amino-4-phenylbutanoic acid. smolecule.comscbt.com

A variety of oxidizing agents can be employed for this transformation. Classical reagents include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). smolecule.com For more selective and milder oxidations, modern catalytic systems are preferred. Catalysts such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are highly effective for the selective oxidation of primary alcohols to aldehydes. jst.go.jpresearchgate.net Even more active catalysts, like 2-azaadamantane (B3153908) N-oxyl (AZADO), have been developed that show excellent catalytic activity for a broad range of alcohols. jst.go.jp The conversion of the analogous compound 4-amino-1-butanol (B41920) to γ-aminobutyraldehyde illustrates this selective oxidation of the alcohol without affecting the amine. wikipedia.org

Table 3: Oxidation of the Hydroxyl Group

Catalyst/ReagentProductNotes
TEMPO4-Amino-4-phenylbutanalSelective for primary alcohols, mild conditions. jst.go.jpresearchgate.net
AZADO4-Amino-4-phenylbutanalHigh catalytic activity, suitable for various alcohols. jst.go.jp
KMnO₄ / CrO₃4-Amino-4-phenylbutanal or 4-Amino-4-phenylbutanoic acidStronger, less selective oxidizing agents. smolecule.com

Esterification and Etherification Protocols

Esterification of the primary hydroxyl group can be achieved through reaction with carboxylic acids or their derivatives, such as acyl chlorides. Selective esterification of a primary hydroxyl group in the presence of other functionalities can be accomplished using reagents like pivaloyl chloride. google.com Enzyme-catalyzed methods, such as lipase-mediated transesterification, offer a green and highly selective alternative for forming esters under mild conditions. researchgate.net

Etherification, the formation of an ether linkage, can be performed under various conditions. The Mitsunobu reaction, for example, allows for the conversion of an alcohol to an ether by reacting it with a phenol (B47542) or another alcohol in the presence of triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). google.com

Transformations Involving the Butane (B89635) Carbon Chain and Phenyl Moiety

While the amino and hydroxyl groups are common sites for functionalization, transformations on the carbon skeleton and the phenyl ring of this compound and related structures are of significant interest for creating structural diversity. These reactions, however, can be challenging due to the presence of multiple reactive functional groups.

The formation of new carbon-carbon (C-C) bonds on the butane chain of amino-phenyl-butanol derivatives allows for the introduction of new substituents and the generation of additional stereocenters. A key strategy involves the reaction of organometallic nucleophiles with electrophilic centers, such as an aldehyde.

Research by Hayashi et al. has detailed a general method for the asymmetric synthesis of α-substituted β-amino secondary alcohols, which is structurally analogous to modifying the butane chain of this compound. tohoku.ac.jp In this approach, a β-amino aldehyde, generated in situ via a proline-mediated Mannich reaction, is treated with various organometallic reagents. tohoku.ac.jp This nucleophilic addition to the aldehyde forms a new C-C bond and a new stereocenter. The stereochemical outcome, however, can be difficult to control in this step. For instance, the addition of methyl- and phenyl-based organometallic reagents to an N-anisidinyl-protected β-amino aldehyde intermediate resulted in low to moderate diastereoselectivity. tohoku.ac.jp

The table below summarizes the results of nucleophilic addition of various methylating reagents to an α-substituted β-amino aldehyde, demonstrating the formation of a new carbon-carbon bond to create a 4-amino-butan-2-ol derivative. tohoku.ac.jp

Functionalization of the phenyl ring presents another avenue for modification, although examples specific to this compound are scarce. General methodologies for phenyl ring functionalization often involve electrophilic aromatic substitution or modern cross-coupling reactions. However, the reactivity of the amino and hydroxyl groups would necessitate a protection strategy. More novel approaches, such as carbene-initiated drugbank.com-rearrangements, have been shown to achieve para-selective functionalization of benzene (B151609) rings in other systems and could potentially be adapted for derivatives of this compound. nih.gov

Controlling the stereochemistry of the chiral centers is paramount in the synthesis of bioactive molecules. For structures like this compound, which contains a stereocenter at C4, further reactions on the butane chain can introduce new stereocenters. The stereochemical outcome of these transformations can often be directed by the existing chiral center.

A powerful strategy to achieve high diastereoselectivity involves a two-step oxidation/reduction sequence. In the work by Hayashi et al., a mixture of syn- and anti-β-amino secondary alcohols was oxidized to the corresponding β-amino ketone. tohoku.ac.jp Subsequent diastereoselective reduction of the ketone yielded either the syn- or anti-alkohol with high selectivity, depending on the choice of reducing agent. The use of LiAlH(O-t-Bu)₃ favored the formation of the anti-isomer, whereas catecholborane produced the syn-isomer with high selectivity. tohoku.ac.jp This method allows for the conversion of a difficult-to-separate diastereomeric mixture into a single, desired stereoisomer.

The data below illustrates the diastereoselective reduction of a β-amino ketone to form either the syn- or anti-β-amino alcohol. tohoku.ac.jp

Furthermore, highly stereoselective C-C bond-forming reactions have been developed for analogous structures. A fully stereoselective three-component reaction involving N,N-dibenzyl-L-phenylalaninal, various amines, and a masked acyl cyanide (MAC) reagent has been shown to produce anti-(2S,3S)-allophenylnorstatin amides with excellent diastereoselectivity (>98:2). unica.itd-nb.info These amides are precursors to anti-(2R,3S)-1,3-diamino-4-phenyl-butan-2-ol derivatives, which are important building blocks for therapeutic agents. unica.itd-nb.info This demonstrates that high levels of stereocontrol can be achieved in the construction of the carbon backbone itself.

The synthesis of a diastereomer of the HIV protease inhibitor Darunavir also highlights exquisite stereocontrol. The process involves the coupling of an amino alcohol building block, 4-amino-N-((2S,3R)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide, with a chiral furofuranone derivative, achieving a diastereomeric purity of 99%.

Derivatives and Analogues of 4 Amino 4 Phenylbutan 1 Ol

Synthesis and Characterization of Substituted 4-Amino-4-phenylbutan-1-ol Derivatives

The modification of the parent this compound structure allows for the synthesis of various derivatives with tailored properties. These substitutions can occur at several positions on the molecule, such as the amino group or the phenyl ring.

One example involves the synthesis of 4-Phenyl-4-[(prop-2-yn-1-yl)amino]butan-1-ol . This derivative is typically prepared through the reaction of 4-phenylbutan-1-ol with prop-2-yn-1-amine. The reaction often requires a catalyst, such as palladium or copper, and is conducted in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) at elevated temperatures (60-80°C) for 12 to 24 hours.

Another class of derivatives includes those with substitutions on the butanol backbone itself. For instance, 4-Amino-2,2-dimethyl-3-phenylbutan-1-ol (B1448056) is a structurally complex amino alcohol. Its synthesis typically involves a multi-step process that may include a Phenyl Grignard reaction, reduction of an aldehyde or ketone intermediate, and a final amination step to introduce the amino group.

The chemical reactivity of these derivatives allows for further functionalization. The hydroxyl group can be oxidized to form ketones or aldehydes, while the amino group can undergo substitution reactions. For example, the phenyl group in 4-Amino-2,2-dimethyl-3-phenylbutan-1-ol can undergo electrophilic substitution.

Table 1: Synthesis and Reactions of Substituted this compound Derivatives

Compound Synthesis Overview Key Reagents/Conditions Potential Reactions
4-Phenyl-4-[(prop-2-yn-1-yl)amino]butan-1-ol Reaction of 4-phenylbutan-1-ol with prop-2-yn-1-amine. Pd or Cu catalyst, THF/DMF, 60-80°C. Oxidation of -OH, Reduction of alkyne, Substitution at -NH.
4-Amino-2,2-dimethyl-3-phenylbutan-1-ol Phenyl Grignard reaction, reduction, and amination. Grignard reagents, reducing agents (e.g., LiAlH4), aminating agents. Oxidation of -NH, Electrophilic substitution on phenyl ring.

Investigation of Isomeric Phenyl-Amino-Butanol Scaffolds

The constitutional isomers of this compound, where the positions of the amino, phenyl, and hydroxyl groups are varied along the four-carbon chain, constitute an important area of chemical investigation.

Also known as homophenylalaninol, 2-amino-4-phenylbutan-1-ol (B1314209) is a key chiral building block in organic synthesis. Its derivatives are often synthesized from the corresponding amino acid, homophenylalanine. A common method involves the reduction of L-homophenylalanine or its ester derivatives. orgsyn.orgchemicalbook.com For example, (R)-2-Amino-4-phenylbutan-1-ol can be prepared by reducing D-homophenylalanine ethyl ester hydrochloride with lithium aluminum hydride (LiAlH₄) in anhydrous THF. orgsyn.org Similarly, another method uses lithium borohydride (B1222165) and methyltrichlorosilane (B1216827) in THF to reduce homo-L-phenylalanine to (S)-2-amino-4-phenylbutan-1-ol with a high yield of 97%. chemicalbook.com These amino alcohols are used in the synthesis of N-substituted derivatives and as ligands in asymmetric catalysis. lookchem.com

The synthesis of the 4-amino-3-phenyl-1-butanol scaffold can be approached through various synthetic strategies. One related precursor is 4-amino-3-hydroxy-N-phenylbutanamide. This butanamide features hydroxyl and amino groups at the 3- and 4-positions, respectively. The reduction of the carbonyl group in the butanamide backbone can lead to the formation of the corresponding 4-amino-3-phenyl-1-butanol derivative. Another route involves the reduction of a phenyl-substituted ketone precursor using an agent like sodium borohydride (NaBH₄) to form a diol, followed by the introduction of the amino group.

Derivatives of 1,3-Diamino-4-phenylbutan-2-ol (DAPB) are significant structural motifs in medicinal chemistry. d-nb.infounica.it A rapid, two-step protocol has been developed for the synthesis of N¹-substituted derivatives of anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol. d-nb.infocolab.ws This process starts from N,N-dibenzyl-L-phenylalaninal. d-nb.infounica.it

Step 1: Oxyhomologation: A stereoselective three-component reaction involving the starting alaninal, an amine, and a masked acyl cyanide (MAC) reagent yields N,N-dibenzyl-O-tert-butyldimethylsilyl-protected anti-(2S,3S)-allophenylnorstatin amides. d-nb.infounica.it

Step 2: Deprotection/Reduction: A one-pot procedure using trimethylsilyl (B98337) chloride and lithium aluminum hydride efficiently reduces the amide to the final diamino alcohol derivative. d-nb.infounica.it This method is noted for being completely diastereoselective. d-nb.info

This synthetic strategy provides a more direct route to these building blocks compared to traditional methods that often involve multi-step syntheses via epoxide intermediates. d-nb.info

Table 2: Two-Step Synthesis of anti-(2R,3S)-1,3-Diamino-4-phenylbutan-2-ol Derivatives

Step Description Reagents Outcome
1 Three-component oxyhomologation. d-nb.infounica.it N,N-dibenzyl-L-phenylalaninal, various amines, MAC reagent. d-nb.infounica.it Protected anti-(2S,3S)-allophenylnorstatin amides. d-nb.infounica.it
2 Carbonyl-activated hydride deprotection/reduction. d-nb.infounica.it Trimethylsilyl chloride, Lithium aluminum hydride (LiAlH₄). d-nb.infounica.it N¹-substituted anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol derivatives. d-nb.info

The introduction of unsaturation into the butanol chain creates another class of analogues. (E)-1-amino-4-phenylbut-3-en-2-ol has been synthesized and evaluated for its biological activities. researchgate.netnih.gov The synthesis of this unsaturated amino alcohol can be achieved by the reduction of (E)-4-phenyl-3-buten-2-one. orgsyn.org This reduction, using sodium borohydride (NaBH₄), yields the corresponding allylic alcohol, 4-phenyl-3-buten-2-ol. orgsyn.org Further synthetic steps would be required to introduce the amino group at the C1 position. Research has shown that derivatives of (E)-1-amino-4-phenylbut-3-en-2-ol, such as those produced by sulfonation, can act as neuraminidase inhibitors. researchgate.netnih.gov

1,3-Diamino-4-phenylbutan-2-ol Derivatives

Chiral Amino Alcohol Derivatives and Stereoisomers (e.g., (S)-4-Amino-4-phenylbutan-1-ol hydrochloride)

The synthesis of specific stereoisomers of amino alcohols is crucial for their application in pharmaceuticals and asymmetric synthesis. The hydrochloride salt form of these compounds often enhances their solubility and stability. smolecule.com

The synthesis of (R)-4-amino-4-phenylbutan-1-ol hydrochloride is typically achieved through the stereospecific reduction of a chiral precursor. smolecule.com A common method involves the reduction of D-homophenylalanine ethyl ester hydrochloride using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF. smolecule.com The reaction is conducted under an inert atmosphere to prevent side reactions with moisture and often requires a prolonged period of refluxing to ensure complete conversion. smolecule.com The corresponding (S)-enantiomer, (S)-4-Amino-4-phenylbutan-1-ol hydrochloride , would be synthesized using the L-enantiomer of the starting material. bldpharm.com These chiral building blocks are valuable in the construction of complex, stereochemically defined molecules. bldpharm.com

Structure-Reactivity Relationships in this compound Analogues

The biological activity and chemical reactivity of this compound analogues are intrinsically linked to their molecular structure. Modifications to the core scaffold—the phenyl ring, the amino group, and the butanol backbone—can lead to significant changes in their pharmacological and chemical properties. Understanding these structure-reactivity relationships is crucial for the rational design of new derivatives with enhanced potency, selectivity, or modified functionalities.

Influence of Substituents on the Phenyl Ring

Modifications of the Amino Group

The amino group is a critical functional group that can participate in hydrogen bonding and act as a nucleophile. Its nature—primary, secondary, or tertiary—and its substitution pattern have a profound impact on the biological activity of the analogues. In a series of 1-hydroxy-1,8-naphthyridin-2-one-3-carboxamide analogues, where various amines were introduced at the 4-position (a position analogous to the amino group in this compound), significant variations in inhibitory potency against HIV-1 integrase were observed. acs.org

For example, analogues with tertiary amines at this position showed reduced antiviral efficacy compared to those with primary or secondary amines. acs.org It was hypothesized that the primary and secondary amines could participate in intramolecular hydrogen bonding, a feature not possible for the tertiary amines, which may be important for cellular activity. acs.org This highlights that the hydrogen-bonding capacity of the amino group is a key determinant of biological function.

Alterations to the Butanol Backbone

Changes to the butanol backbone, such as the introduction of additional functional groups or steric bulk, can significantly affect the molecule's conformation and reactivity. For example, the analogue 4-amino-2,2-dimethyl-3-phenylbutan-1-ol contains two methyl groups on the butane (B89635) chain. These bulky groups introduce steric hindrance, which can restrict the molecule's conformational flexibility and may lead to more selective interactions with biological targets. This steric hindrance can also influence the accessibility of the nearby functional groups, potentially reducing reactivity in certain chemical reactions.

The stereochemistry of the chiral centers on the butanol backbone is also a critical factor. Many biological systems exhibit stereoselectivity, and as such, different enantiomers of a chiral analogue can have vastly different biological activities. For instance, (2S)-2-amino-4-phenylbutan-1-ol is noted for its enantioselectivity, which is crucial for its application in producing pharmaceuticals that require specific stereochemistry for their biological action.

Detailed Research Findings

The following table summarizes the structure-activity relationships observed in a series of analogues with modifications at a position analogous to the amino group of this compound. The study focused on the inhibition of the HIV-1 integrase (IN) strand transfer (ST) reaction.

CompoundModification at the 4-Amino PositionIN ST IC50 (µM) acs.orgAntiviral EC50 (µM) acs.org
5aPhenylamino (B1219803)0.34 ± 0.080.015 ± 0.003
5c4-Cyanophenylamino0.024 ± 0.0030.007 ± 0.001
5d4-Aminophenylamino0.028 ± 0.0030.008 ± 0.001
5gN-Methyl-N-propylamino (Tertiary Amine)0.087 ± 0.009>10
5hPyrrolidino (Tertiary Amine)0.079 ± 0.008>10
5in-Butylamino0.46 ± 0.060.012 ± 0.003
5kCyclopentylamino0.28 ± 0.050.050 ± 0.013

The data reveals that substitution on the phenylamino group can significantly impact potency, with the introduction of a 4-cyano or 4-amino group leading to a notable increase in inhibitory activity in both biochemical and cellular assays. acs.org In contrast, analogues with tertiary amines at the 4-position (5g and 5h) exhibited a dramatic loss of antiviral activity, despite retaining moderate potency in the biochemical assay. acs.org This underscores the importance of the amine's hydrogen-bonding capability for cellular function. Simple alkylamine substituents like n-butylamino and cyclopentylamino resulted in potent compounds, indicating that a variety of substituents can be tolerated at this position to achieve significant biological activity. acs.org

Applications of 4 Amino 4 Phenylbutan 1 Ol and Its Derivatives in Advanced Organic Synthesis

Role as Chiral Ligands and Organocatalysts in Asymmetric Catalysis

The stereochemical information embedded in chiral amino alcohols like 4-Amino-4-phenylbutan-1-ol is frequently transferred to catalytic processes to control the stereochemical outcome of a reaction. Its derivatives have been successfully employed as both components of chiral metal complexes and as organocatalysts.

One of the most prominent applications of chiral amino alcohols is in the synthesis of bis(oxazoline) (BOX) and pyridine (B92270) bis(oxazoline) (Pybox) ligands. wikipedia.org These C2-symmetric ligands form tridentate complexes with various metals and have proven to be highly effective in a multitude of asymmetric catalytic reactions. wikipedia.orgorgsyn.org The synthesis of the oxazoline (B21484) rings is typically achieved through the cyclization of a 2-amino alcohol with a suitable functional group. wikipedia.org

Specifically, (R)- or (S)-2-Amino-4-phenylbutan-1-ol, which are readily prepared by the reduction of the corresponding D- or L-homophenylalanine esters, are key precursors for a particular class of Pybox ligands. orgsyn.orgnih.gov The general synthesis involves the condensation of two equivalents of the chiral amino alcohol with a pyridine-2,6-dicarbonitrile (B1583803) or a related derivative, often catalyzed by a Lewis acid such as zinc trifluoromethanesulfonate. orgsyn.org The resulting ligand, for instance, 2,6-Bis[(4R)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine (CH₂CH₂Ph-pybox), incorporates the stereocenter and the phenylethyl side chain from the amino alcohol, creating a well-defined chiral pocket around the metal center. orgsyn.orgnih.gov This architecture is crucial for inducing high levels of enantioselectivity in catalytic transformations. tcichemicals.com

The Negishi cross-coupling reaction, which forms carbon-carbon bonds by coupling organozinc compounds with organic halides, is a powerful tool in synthesis. wikipedia.org The development of asymmetric variants of this reaction has been a significant focus, with chiral ligands playing a pivotal role. wikipedia.org Pybox ligands are among the most successful classes of ligands for nickel-catalyzed asymmetric Negishi cross-couplings. nih.govcaltech.edu

While some studies found that standard tridentate Pybox ligands were ineffective for certain challenging cross-couplings, such as those between two secondary carbon centers, specifically designed Pybox derivatives have shown exceptional performance. acs.orgnih.gov For example, the CH₂CH₂Ph-pybox ligand derived from 2-Amino-4-phenylbutan-1-ol (B1314209) has been identified as the optimal ligand for nickel-catalyzed asymmetric Negishi couplings of secondary allylic chlorides with alkylzinc reagents, providing high yields and enantioselectivities. orgsyn.orgnih.gov The stereoconvergent nature of these reactions, where a racemic starting material is converted into a single enantiomer of the product, highlights the efficacy of the catalyst system. caltech.edu

Electrophile (Racemic)NucleophileCatalyst SystemProductYield (%)ee (%)Ref
Cinnamyl ChlorideMe₂ZnNi(COD)₂ / CH₂CH₂Ph-pybox(R)-4-Phenylpent-1-ene8594 nih.gov
Cinnamyl ChlorideEt₂ZnNi(COD)₂ / CH₂CH₂Ph-pybox(R)-4-Phenylhex-1-ene8897 nih.gov
(E)-Hex-2-en-1-yl ChloridePh₂ZnNi(COD)₂ / CH₂CH₂Ph-pybox(S)-3-Phenylhex-1-ene7592 orgsyn.org

The utility of ligands derived from this compound and related amino alcohols extends beyond Negishi couplings. The corresponding metal-Pybox complexes are versatile catalysts for a range of other important enantioselective transformations.

Asymmetric Cyclopropanation: Ruthenium-Pybox complexes exhibit high catalytic activity for the asymmetric cyclopropanation of terminal alkenes with diazoacetates, producing valuable cyclopropane (B1198618) derivatives with high trans/cis selectivity and high enantioselectivity. tcichemicals.com

Asymmetric Henry Reactions: Chiral amino alcohols can be used to form in-situ catalysts for the asymmetric Henry reaction, a C-C bond-forming reaction between a nitroalkane and an aldehyde. researchgate.net Zinc complexes generated from chiral 1,4-amino alcohols have been shown to catalyze this reaction, affording chiral nitro-alcohols which are versatile synthetic intermediates. researchgate.net

Transfer Hydrogenation: Ru-Pybox catalysts have been successfully applied to the asymmetric transfer hydrogenation of ketones, providing an efficient route to enantiomerically enriched secondary alcohols. tcichemicals.com

Applications in Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Negishi Cross-Couplings)

Synthetic Intermediates for Complex Molecular Architectures

Beyond its role in ligand synthesis, this compound is a valuable chiral building block. Its structure can be found within, or serve as a precursor to, a variety of complex and functionally important molecules.

Derivatives of this compound are core structural motifs in a wide range of therapeutically important molecules. d-nb.info For instance, the related 1,3-diamino-4-phenylbutan-2-ol (DAPB) unit is a key component in several potent HIV protease inhibitors, which are crucial drugs in HIV therapy. d-nb.info The synthesis of these complex molecules often relies on chiral pool starting materials, and amino alcohols like this compound serve as ideal precursors for establishing the required stereocenters.

The compound and its derivatives have also been used in the synthesis of other biologically active structures, such as chiral 1,4-disubstituted-1,2,3-triazoles, which are of interest in medicinal chemistry. mdpi.com

Target Compound ClassKey Intermediate MotifTherapeutic AreaRef
HIV Protease Inhibitors (e.g., Darunavir, Saquinavir)anti-(2R,3S)-1,3-Diamino-4-phenylbutan-2-olAntiviral (HIV) d-nb.info
Multifunctional Anti-Alzheimer's Agents1,3-Diamino-4-phenylbutan-2-olNeurodegenerative Disease d-nb.info

The structure of this compound makes it an attractive starting point for the construction of novel pharmaceutical scaffolds. Its ability to be transformed into various derivatives allows for the systematic exploration of structure-activity relationships in drug discovery programs. smolecule.comsmolecule.com For example, derivatives have been investigated for their potential in developing drugs targeting neurological disorders.

Furthermore, the compound can be used to create chemical probes, which are essential tools for studying biological processes. Its derivatives can be designed to interact with specific molecular targets, such as enzymes or receptors, helping to elucidate their function and to validate them as targets for new medicines. smolecule.com The interaction of (R)-4-amino-4-phenylbutan-1-ol hydrochloride with proteins involved in viral assembly is one such example of its application in biochemical pathway investigation. smolecule.com

Theoretical and Mechanistic Studies of 4 Amino 4 Phenylbutan 1 Ol Systems

Computational Chemistry Investigations of Conformation and Electronic Structure

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for probing the molecular properties of compounds like 4-Amino-4-phenylbutan-1-ol. These studies provide insights into the molecule's three-dimensional structure and the distribution of its electrons, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) Studies on Ground State Geometries

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For phenyl-substituted butanol derivatives, DFT studies can characterize the potential energy surface associated with the rotation around key chemical bonds. These calculations often reveal multiple stable conformations (local minima) and the energy required to convert between them. The presence of both an amino and a hydroxyl group allows for the formation of intramolecular hydrogen bonds, which can significantly influence the preferred conformation. researchgate.net For instance, the hydroxyl group might interact with the lone pair of electrons on the nitrogen atom of the amino group, leading to a more compact structure. researchgate.net

Molecular Orbital and Frontier Orbital Analysis

Molecular orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. Frontier orbital analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful for understanding a molecule's reactivity. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites.

In this compound, the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group are expected to have significant contributions to the HOMO due to their lone pairs of electrons. The phenyl group's π-system will also play a role in the electronic structure. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. Theoretical analyses, such as Fukui function analysis, can further pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. acs.org

Reaction Mechanism Elucidation for Transformations Involving this compound

Understanding the step-by-step process of how this compound transforms into other molecules is crucial for optimizing reaction conditions and controlling product formation. This involves studying the transition states and the energy changes that occur throughout a reaction.

Transition State Analysis and Reaction Energetics

Chemical reactions proceed through a high-energy state known as the transition state, which represents the energy barrier that must be overcome for reactants to become products. Computational methods can be used to locate and characterize the geometry and energy of these transition states. For reactions involving this compound, such as its use in the synthesis of other compounds, transition state analysis can reveal the key interactions that stabilize or destabilize this critical point in the reaction. researchgate.net For example, in an enzyme-catalyzed reaction, the analysis might show how specific amino acid residues in the enzyme's active site interact with the substrate at the transition state.

Stereochemical Outcome Prediction and Rationalization

Since this compound is a chiral molecule, its reactions can often lead to the formation of stereoisomers. Predicting and explaining the stereochemical outcome of these reactions is a significant challenge. The stereoselectivity of a reaction is determined by the relative energies of the different diastereomeric transition states. researchgate.net

Several factors can influence the stereochemical outcome. In enzyme-catalyzed reactions, the chiral environment of the active site plays a dominant role in determining which stereoisomer is formed. researchgate.net For non-enzymatic reactions, the existing stereocenter in this compound can direct the approach of a reactant, leading to the preferential formation of one diastereomer over another. This is known as substrate-controlled stereoselectivity. Computational modeling can be used to build models of the transition states leading to different stereoisomers and calculate their relative energies, thereby predicting the major product. researchgate.net

Structure-Activity Relationship (SAR) Studies via Molecular Modeling (e.g., docking for derivatives in biological contexts)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. Molecular modeling techniques, such as docking, are powerful tools for conducting these studies on derivatives of this compound.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when it binds to a biological target, such as a protein or enzyme. This information is crucial for designing more potent and selective drugs. For derivatives of this compound, docking studies can help to identify the key interactions between the molecule and its target. For example, the amino group might form a hydrogen bond with an acidic amino acid residue, while the phenyl group could engage in hydrophobic interactions with a nonpolar pocket in the binding site.

By systematically modifying the structure of this compound and performing docking studies on the resulting derivatives, researchers can build a SAR model. This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective therapeutic agents. For instance, studies have explored how modifications to the phenyl ring or the alkyl chain of similar compounds affect their binding affinity to targets like phosphodiesterase-4. nih.gov The insights gained from these computational studies can significantly accelerate the drug discovery process.

Below is a hypothetical data table illustrating the kind of information that might be generated from a molecular docking study of this compound derivatives targeting a specific enzyme.

DerivativeModificationDocking Score (kcal/mol)Key Interactions
1 None-7.5H-bond (NH2) with Asp120, H-bond (OH) with Ser95, Pi-Pi stacking (Phenyl) with Phe250
2 4-fluoro on Phenyl-7.8H-bond (NH2) with Asp120, H-bond (OH) with Ser95, Pi-Pi stacking (Fluorophenyl) with Phe250, Halogen bond (F) with Gly94
3 Methyl ether at C1-6.9H-bond (NH2) with Asp120, Pi-Pi stacking (Phenyl) with Phe250
4 N-acetylation-6.2H-bond (OH) with Ser95, Pi-Pi stacking (Phenyl) with Phe250

This table demonstrates how computational data can be organized to compare different derivatives and understand the impact of specific structural changes on binding affinity.

Q & A

Q. Basic

  • NMR spectroscopy (¹H and ¹³C): Confirm structural integrity by analyzing proton environments and carbon frameworks.
  • HPLC with UV detection: Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase.
  • High-resolution mass spectrometry (HRMS): Verify molecular weight and fragmentation patterns.
    Cross-referencing these methods ensures reliable characterization .

How to address conflicting data in the literature regarding stereochemical outcomes of derivatives?

Advanced
Discrepancies in stereochemical assignments can arise from insufficient analytical resolution. Resolve these by:

  • Chiral HPLC or SFC: Separate enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns).
  • X-ray crystallography: Definitive structural determination for crystalline derivatives.
  • Computational modeling (DFT): Compare predicted vs. experimental NMR chemical shifts or optical rotations .

What strategies optimize the yield of this compound in multi-step syntheses?

Q. Advanced

  • Protecting group strategies: Temporarily protect the amine group (e.g., with tert-butyloxycarbonyl [Boc]) during reactive steps to prevent side reactions.
  • Catalyst optimization: Use palladium or nickel catalysts for cross-coupling steps involving aryl halides (e.g., Suzuki-Miyaura reactions for phenyl group introduction).
  • In-line purification: Employ flash chromatography or recrystallization after each step to isolate intermediates .

What safety precautions are necessary when handling this compound?

Q. Basic

  • Personal protective equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation: Use a fume hood to avoid inhalation of vapors.
  • First aid: For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention.
    Refer to analogous safety protocols for amino alcohols .

How to design experiments to assess biological activity of derivatives?

Q. Advanced

  • In vitro assays: Test antimicrobial activity via broth microdilution (MIC assays) or cytotoxicity using MTT assays on cancer cell lines.
  • Structure-activity relationship (SAR): Modify functional groups (e.g., fluorination at the phenyl ring) to evaluate potency changes.
  • Metabolic stability: Use liver microsome models to study degradation pathways .

What are common analytical challenges in quantifying this compound in mixtures?

Q. Basic

  • Matrix interference: Use solid-phase extraction (SPE) to isolate the compound from biological or complex mixtures.
  • Derivatization: Enhance HPLC/MS sensitivity by reacting the amine group with dansyl chloride or FMOC-Cl.
  • Internal standards: Spike deuterated analogs (e.g., d4-labeled compounds) for accurate quantification .

How to resolve discrepancies between computational and experimental physicochemical data?

Q. Advanced

  • Thermal analysis (DSC/TGA): Compare experimental melting points and decomposition temperatures with DFT-predicted values.
  • Solubility studies: Validate computational logP predictions using shake-flask or HPLC methods.
  • Impurity profiling: Use LC-MS to identify contaminants that may skew experimental results .

Notes

  • Methodological Focus: Answers emphasize experimental design, validation, and analytical troubleshooting.
  • References: Citations correspond to evidence IDs provided, ensuring traceability to reliable sources.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.